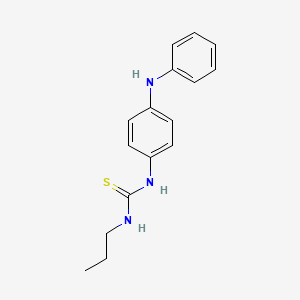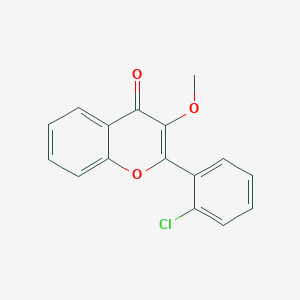
N-(4-anilinophenyl)-N'-propylthiourea
Übersicht
Beschreibung
N-(4-anilinophenyl)-N'-propylthiourea, commonly known as PTU, is a chemical compound that has been extensively used in scientific research for several decades. It is a thiourea derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool in various fields of research.
Wissenschaftliche Forschungsanwendungen
PTU has been used in various fields of scientific research, including neuroscience, endocrinology, and pharmacology. It has been found to inhibit the activity of thyroid peroxidase, an enzyme that plays a crucial role in the synthesis of thyroid hormones. This property of PTU has made it a valuable tool in the study of thyroid function and dysfunction. PTU has also been used to study the role of thyroid hormones in brain development and function. Additionally, PTU has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases.
Wirkmechanismus
PTU inhibits the activity of thyroid peroxidase by binding to its active site. This prevents the oxidation of iodide to iodine, which is a crucial step in the synthesis of thyroid hormones. As a result, the production of thyroid hormones is reduced. This leads to a decrease in the levels of circulating thyroid hormones, which in turn stimulates the release of thyroid-stimulating hormone (TSH) from the pituitary gland. The increase in TSH levels stimulates the thyroid gland to produce more thyroid hormones, leading to a negative feedback loop.
Biochemical and Physiological Effects:
PTU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of circulating thyroid hormones, leading to a decrease in metabolic rate and body temperature. PTU has also been found to inhibit the activity of various enzymes, such as xanthine oxidase and myeloperoxidase, which are involved in inflammatory processes. Additionally, PTU has been found to have anti-oxidant properties, which may protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
PTU has several advantages as a research tool. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying thyroid function and dysfunction. Additionally, PTU is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, PTU also has some limitations. It has been found to exhibit off-target effects, such as the inhibition of other enzymes, which may complicate its use in certain experiments. Additionally, PTU has been found to exhibit species-specific effects, which may limit its use in some animal models.
Zukünftige Richtungen
There are several future directions for research on PTU. One area of interest is the potential therapeutic use of PTU in various diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the off-target effects of PTU and its species-specific effects. Finally, the development of new derivatives of PTU with improved selectivity and potency may lead to the discovery of new therapeutic agents.
Eigenschaften
IUPAC Name |
1-(4-anilinophenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-2-12-17-16(20)19-15-10-8-14(9-11-15)18-13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPADXQRDLMSCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-N'-propylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4673992.png)
![6-chloro-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one](/img/structure/B4674002.png)
![2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4674007.png)
![N-(4-acetylphenyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4674015.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4674023.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4674026.png)
![3-[4-(5-isopropyl-2-methylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4674030.png)
![N-[4-(aminocarbonyl)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674037.png)

![2-methoxy-3-methyl-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4674074.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4674088.png)
![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide](/img/structure/B4674096.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(4-isopropylphenyl)hydrazinecarboxamide](/img/structure/B4674100.png)
![1,3,9-trimethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4674107.png)